molecular formula C20H26N4S2 B14920784 (2E,2'E)-1,1'-ethane-1,2-diylbis{1-methyl-2-[4-(methylsulfanyl)benzylidene]hydrazine}

(2E,2'E)-1,1'-ethane-1,2-diylbis{1-methyl-2-[4-(methylsulfanyl)benzylidene]hydrazine}

Cat. No.: B14920784
M. Wt: 386.6 g/mol
InChI Key: JZHBJWZSMROKTM-YHARCJFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(METHYLSULFANYL)BENZALDEHYDE 1-METHYL-1-[2-(1-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}HYDRAZINO)ETHYL]HYDRAZONE is a complex organic compound characterized by the presence of multiple functional groups, including aldehyde, hydrazone, and methylsulfanyl groups

Preparation Methods

The synthesis of 4-(METHYLSULFANYL)BENZALDEHYDE 1-METHYL-1-[2-(1-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}HYDRAZINO)ETHYL]HYDRAZONE typically involves multi-step reactions. One common synthetic route starts with the preparation of 4-(methylsulfanyl)benzaldehyde, which is then reacted with hydrazine derivatives to form the hydrazone intermediate. The final step involves the condensation of the hydrazone intermediate with 1-methyl-2-{[4-(methylsulfanyl)phenyl]methylene}hydrazine under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(METHYLSULFANYL)BENZALDEHYDE 1-METHYL-1-[2-(1-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}HYDRAZINO)ETHYL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit bacterial enzymes by forming stable complexes with them, thereby disrupting essential metabolic pathways. The hydrazone group plays a crucial role in binding to the active sites of enzymes, while the methylsulfanyl groups enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells .

Comparison with Similar Compounds

Similar compounds include:

This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H26N4S2

Molecular Weight

386.6 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-bis[(E)-(4-methylsulfanylphenyl)methylideneamino]ethane-1,2-diamine

InChI

InChI=1S/C20H26N4S2/c1-23(21-15-17-5-9-19(25-3)10-6-17)13-14-24(2)22-16-18-7-11-20(26-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3/b21-15+,22-16+

InChI Key

JZHBJWZSMROKTM-YHARCJFQSA-N

Isomeric SMILES

CN(/N=C/C1=CC=C(C=C1)SC)CCN(/N=C/C2=CC=C(C=C2)SC)C

Canonical SMILES

CN(CCN(C)N=CC1=CC=C(C=C1)SC)N=CC2=CC=C(C=C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.